molecular formula C18H18N2O4 B11947372 N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 853351-41-4

N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B11947372
CAS No.: 853351-41-4
M. Wt: 326.3 g/mol
InChI Key: KPDWBIYGDMIREP-PKNBQFBNSA-N
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Preparation Methods

The synthesis of N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the radical bromination of a precursor compound followed by a series of reactions to introduce the furan and nitrophenyl groups . Industrial production methods may vary, but they generally involve similar steps with optimization for scale and yield.

Chemical Reactions Analysis

N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can be compared to other furan derivatives, such as N-Cyclopentyl-3-(5-phenyl-2-furyl)acrylamide While both compounds share a similar core structure, the presence of the nitrophenyl group in this compound imparts unique chemical and biological properties

Properties

CAS No.

853351-41-4

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

(E)-N-cyclopentyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C18H18N2O4/c21-18(19-14-5-1-2-6-14)11-9-16-8-10-17(24-16)13-4-3-7-15(12-13)20(22)23/h3-4,7-12,14H,1-2,5-6H2,(H,19,21)/b11-9+

InChI Key

KPDWBIYGDMIREP-PKNBQFBNSA-N

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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